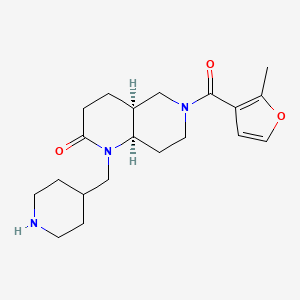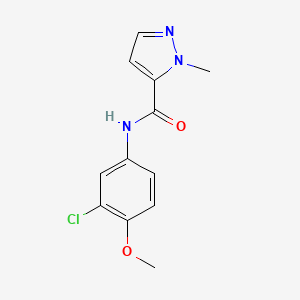![molecular formula C15H19N3O2 B5396717 6,8-dimethyl-9-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5396717.png)
6,8-dimethyl-9-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-dimethyl-9-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, also known as TASP, is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent. TASP has been found to have a unique structure and mechanism of action that make it a promising candidate for the development of new drugs.
Wissenschaftliche Forschungsanwendungen
Operations Research and Disrupting Illicit Markets
Beyond health research, consider the broader context. Operations research and data science play a crucial role in disrupting illicit markets . Here’s why:
Treatment of Anemia: Pan-Inhibitors of HIF Prolyl Hydroxylase
Now, let’s focus on the compound itself. “1,3,8-Triazaspiro[4.5]decane-2,4-diones” (also known as spirohydantoins) have shown promise as pan-inhibitors of hypoxia-inducible factor prolyl hydroxylase (HIF PHD1-3) for treating anemia . Key points:
Wirkmechanismus
Target of Action
CBDivE_006409, also known as Cannabidiol, primarily targets the cannabinoid receptors of the endocannabinoid system within the body . These receptors are found in numerous areas of the body, including the peripheral and central nervous systems .
On the other hand, Oprea1_038843, also known as Pantoprazole, is a first-generation proton pump inhibitor (PPI) used for the management of gastroesophageal reflux disease (GERD) . It prevents the final step in gastric acid production by covalently binding to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme at the secretory surface of gastric parietal cells .
Mode of Action
Cannabidiol acts on cannabinoid receptors, causing a wide variety of physiological effects .
Pantoprazole’s stomach acid-suppressing effects are achieved by preventing the final step in gastric acid production . This effect leads to inhibition of both basal and stimulated gastric acid secretion, irrespective of the stimulus .
Biochemical Pathways
Cannabidiol has shown promise as a therapeutic and pharmaceutical drug target, with medical implications currently being investigated . It has shown promise as an analgesic, anticonvulsant, muscle relaxant, anxiolytic, antipsychotic and has shown neuroprotective, anti-inflammatory, and antioxidant activity .
Pantoprazole exerts its effects by inhibiting the (H+, K+)-ATPase enzyme, leading to a reduction in gastric acid secretion . This effect is irrespective of the stimulus, meaning it inhibits both basal and stimulated gastric acid secretion .
Result of Action
The result of CBD’s action is a wide variety of physiological effects, including analgesic, anticonvulsant, muscle relaxant, anxiolytic, antipsychotic effects, and neuroprotective, anti-inflammatory, and antioxidant activity .
Pantoprazole’s action results in a reduction of gastric acid secretion, which can help manage conditions like GERD and prevent recurrence of stomach ulcers or gastric damage from chronic use of NSAIDs .
Eigenschaften
IUPAC Name |
6,8-dimethyl-9-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-10-9-18(2)12(11-6-4-3-5-7-11)8-15(10)13(19)16-14(20)17-15/h3-7,10,12H,8-9H2,1-2H3,(H2,16,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVUQMZFYBMAHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CC12C(=O)NC(=O)N2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-[(4-chlorobenzoyl)amino]-3-methylbenzoate](/img/structure/B5396643.png)
![N-[(3-hydroxy-6-oxo-6H-benzo[c]chromen-4-yl)methyl]alanine](/img/structure/B5396651.png)

![3-[(2,5-dimethoxyphenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one](/img/structure/B5396669.png)

![N-(2,6-dimethoxy-4-pyrimidinyl)-4-{[3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5396678.png)
![7-(3-chlorophenyl)-4-[(5-ethylpyridin-2-yl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5396679.png)

![2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5396695.png)
![3-methyl-8-[2-(phenylsulfonyl)ethyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5396712.png)
![1-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-5,6-dimethyl-1H-benzimidazole oxalate](/img/structure/B5396723.png)

![{[5-(4-fluorophenyl)-2-furyl]methyl}(2-furylmethyl)amine hydrochloride](/img/structure/B5396737.png)
![ethyl 7-methyl-3-oxo-2-(3-phenyl-2-propen-1-ylidene)-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5396739.png)